Magnesium bisglycinate

Beschreibung

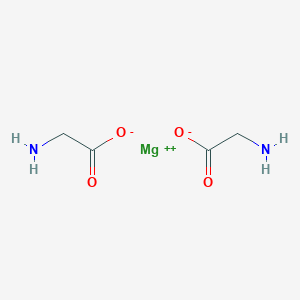

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

14783-68-7 |

|---|---|

Molekularformel |

C4H8MgN2O4 |

Molekulargewicht |

172.42 g/mol |

IUPAC-Name |

magnesium bis(2-aminoacetate) |

InChI |

InChI=1S/2C2H5NO2.Mg/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 |

InChI-Schlüssel |

AACACXATQSKRQG-UHFFFAOYSA-L |

Kanonische SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Mg+2] |

Andere CAS-Nummern |

14783-68-7 |

Synonyme |

is(glycinato)magnesium magnesium bis(glycinate) magnesium diglycinate |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Magnesium Glycinate

Chemical Synthesis Pathways for Magnesium Glycinate (B8599266) Production

The industrial production of magnesium glycinate, chemically known as magnesium bisglycinate, is primarily achieved through a direct chelation reaction in an aqueous medium. This process is designed to be efficient, safe, and environmentally conscious, yielding a high-quality product with minimal waste. nih.govconsensus.app

Chelation Reaction Mechanisms and Kinetics

The formation of magnesium glycinate is a chelation reaction. This process involves the formation of coordinate bonds between the central magnesium ion (Mg²⁺) and both the carboxyl (-COO⁻) and amino (-NH₂) groups of two glycine (B1666218) molecules. The mechanism proceeds via a nucleophilic attack by the nitrogen atom of the glycine's amino group on the magnesium ion. This bonding results in the formation of two stable, five-membered rings, a structural feature characteristic of many metal-amino acid chelates. The term "chelate" is derived from the Greek word for "claw," which aptly describes how the glycine molecules bind to the central metal ion. davincilabs.com

The kinetics of this reaction are influenced by several factors. As noted, temperature plays a significant role, with higher temperatures accelerating the rate of reaction. The stability of the resulting chelate is explained by the kinetic chelate effect . This principle posits that a metal ion bound to a polydentate ligand (like the two glycine molecules) is more inert than a similar complex with monodentate ligands. libretexts.org The effect arises from a slower rate for the first dissociation step of the ligand and a much faster rate of re-association of the partially-unbound ligand, as the bound end remains in close proximity to the metal's coordination site. libretexts.org

Exploration of Advanced Glycine-Magnesium Chelate Architectures

Beyond the common this compound, researchers have begun to explore the synthesis and properties of more complex chelate architectures involving longer chains of glycine, known as glycine oligomers or oligopeptides. This research aims to develop novel magnesium compounds with potentially unique characteristics.

Synthesis and Characterization of Magnesium Tri-glycine Chelates

Significant work has been accomplished in the synthesis and evaluation of a magnesium chelate using triglycine (B1329560) (HG₃), a tripeptide of glycine. nih.govmdpi.com The synthesis was conducted in an aqueous solution by reacting triglycine with magnesium oxide at 90°C for 2 hours. nih.gov Notably, a catalytic amount of citric acid (0.25 equivalents relative to MgO) was used to improve the solubility of the magnesium oxide starting material. nih.gov The reaction resulted in a solution with a pH of 10.2, which is optimal for chelation. nih.gov

The resulting product, a magnesium triglycine chelate (MgG₃), was extensively characterized using a suite of analytical techniques. nih.govmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) confirmed the presence of the monoaqua triglycine magnesium chelate. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) was used to elucidate the structure, suggesting that all available Lewis bases of the triglycine ligand coordinate to the magnesium ion via an N₃O donor set, indicating the ligand acts as a tetradentate chelate. mdpi.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) were used to study the thermal properties of the complex. nih.gov

Infrared (IR) Spectroscopy helped to identify the coordination between the magnesium and the ligand. nih.gov

These analyses revealed a 6-coordinate octahedral magnesium complex where the triglycine ligand acts as a tetradentate chelate, with two water molecules completing the coordination sphere. mdpi.com This work demonstrates the feasibility of creating stable, well-defined magnesium chelates with short glycine peptides. nih.gov

Table 2: Synthesis and Characterization of Magnesium Triglycine Chelate (MgG₃)

| Parameter | Details | Source(s) |

|---|---|---|

| Reactants | Triglycine (HG₃), Magnesium Oxide (MgO), Citric Acid (catalyst), Water (solvent) | nih.gov |

| Reaction Conditions | 90°C for 2 hours | nih.gov |

| Final pH | 10.2 | nih.gov |

| Characterization Methods | ESI-MS, 1D/2D-NMR, TGA, DSC, IR Spectroscopy | nih.govmdpi.com |

| Resulting Structure | 6-coordinate octahedral magnesium complex | mdpi.com |

| Ligand Coordination | Triglycine acts as a tetradentate chelate (N₃O donor set) with two bound water molecules. | mdpi.com |

Design and Development of Novel Glycine Oligomer Chelates

The successful synthesis of a magnesium triglycine chelate has spurred interest in the design of other novel chelates using different glycine oligomers. Research into a magnesium complex with glycylglycine (B550881) (HG₂), the simplest glycine peptide dimer, provides further insight into this area. nih.govacs.org

The synthesis of the magnesium glycylglycine complex was achieved by reacting glycylglycine with magnesium oxide in water at 90°C for one hour, also using citric acid as a catalyst. acs.org Characterization using methods including NMR and IR spectroscopy revealed that the glycylglycine ligand assumes a tridentate coordination mode with an N₂O donor set, coordinating via the terminal amine, the backbone amide, and the terminal carboxylic acid. acs.org The magnesium ion achieves an octahedral coordination sphere, which is completed by coordinated water molecules. nih.govacs.org

This work, along with the triglycine research, highlights a key principle in the design of such chelates: glycine-based peptides tend to act as multidentate ligands, forming entropically stable complexes. mdpi.comacs.org The specific coordination mode (e.g., tridentate for the dimer, tetradentate for the trimer) depends on the length of the peptide chain and its conformational flexibility, which allows it to form stable ring structures with the central magnesium ion. acs.org While specific studies on longer oligomers like tetraglycine (B1346897) or pentaglycine (B1581309) chelated with magnesium are not as prevalent, the established methodologies and characterization techniques used for the dimer and trimer chelates provide a clear framework for the future design and development of these more complex architectures.

Structural Elucidation and Coordination Chemistry of Magnesium Glycinate

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

A suite of analytical methods is employed to provide a comprehensive characterization of the magnesium glycinate (B8599266) molecule. These techniques offer complementary information, from the identification of functional groups to the precise determination of its crystalline structure.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and confirming the formation of the chelate structure. In the case of magnesium glycinate, IR spectra show characteristic peaks that indicate the coordination of the magnesium ion with both the carboxyl and amino groups of glycine (B1666218). researchgate.networldscientific.com The formation of Mg-N and Mg-O bonds results in observable shifts in the vibrational frequencies of these groups compared to free glycine. Specifically, studies have identified characteristic absorption bands for Mg-N and Mg-O bonds. One study on a magnesium citrate (B86180) glycinate co-salt noted strong absorbances in the fingerprint region for magnesium bis-glycinate at 1572, 1404, 1319, 1107, and 1036 cm⁻¹. googleapis.com The disappearance of certain peaks associated with the free COO- and NH3+ groups of glycine, and the appearance of new bands, confirms the formation of the chelate rings. researchgate.net

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and decomposition of magnesium glycinate. researchgate.networldscientific.com TGA measures the change in mass of a sample as a function of temperature, providing information about dehydration and decomposition processes. For instance, TGA can determine the hydrate (B1144303) composition, distinguishing between monohydrate and dihydrate forms. Studies on a related magnesium triglycine (B1329560) complex showed stability up to approximately 240°C. nih.gov This thermal stability is attributed to the extensive hydrogen bond network within the complex. nih.gov DSC measures the heat flow associated with thermal transitions, such as melting and decomposition. nih.gov

Mass spectrometry (MS) is employed to determine the molecular weight of magnesium glycinate and to analyze its fragmentation patterns, further confirming its composition. researchgate.networldscientific.com Electrospray ionization mass spectrometry (ESI-MS) is a common technique used for this purpose. mdpi.comacs.org In studies of magnesium-glycine peptide complexes, ESI-MS has been used to identify the presence of the chelated magnesium complex. mdpi.com For example, analysis of a magnesium triglycine chelate indicated the presence of the monoaqua triglycine magnesium chelate ion. mdpi.com

X-ray powder diffraction (XRPD) is a key technique for determining the crystalline structure of magnesium glycinate. researchgate.networldscientific.com The diffraction pattern is unique to the specific crystalline form (polymorph) of the compound. It has been established that magnesium glycinate can exist in various solid forms, including amorphous and different crystalline polymorphs. google.com For a specific polymorph of magnesium glycinate dihydrate, characteristic XRPD peaks have been identified at approximately 14.6, 16.0, 16.9, 17.6, 19.3, 22.9, 24.4, 25.8, 30.9, and 47.1 degrees 2θ. google.com The crystal lattice structure of magnesium glycinate dihydrate has been depicted, showing the coordination of two water molecules. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is instrumental in confirming the coordination of the glycine ligands to the magnesium ion in solution. mdpi.comacs.org The binding of the electropositive magnesium ion causes observable shifts in the NMR signals of the protons and carbons of the glycine molecule that are involved in the coordination. nih.govmdpi.com For instance, an upfield shift in the proton signals adjacent to the coordinating Lewis bases (the amino and carboxyl groups) is a clear indicator of chelation. nih.govmdpi.com In studies of a magnesium triglycine complex, ¹H-NMR showed an observable upfield shift for all three proton singlets of the triglycine ligand upon complexation with magnesium, confirming coordination. mdpi.com Two-dimensional NMR techniques like HSQC and HMBC can provide further detailed information about the connectivity and spatial relationships within the molecule. mdpi.com

Polycrystal Diffraction for Crystalline Structure Determination

Principles of Coordination Geometry and Ligand Binding in Magnesium Glycinate Complexes

The coordination chemistry of magnesium glycinate is governed by the principles of ligand field theory and the chelate effect. Magnesium, as a Group 2 element, is a hard metal cation and prefers to coordinate with hard Lewis bases, such as the oxygen of the carboxylate group and the nitrogen of the amino group in glycine.

The coordination can be influenced by factors such as the stoichiometry of the reactants. At a 1:1 magnesium to glycine ratio, a complex with a single bidentate glycine ligand can form, with the remaining coordination sites filled by water molecules, still maintaining an octahedral geometry. nih.gov At a 1:2 ratio, the more common magnesium bisglycinate is formed. mdpi.comnih.gov

Formation of Stable Five-Membered Chelate Rings

A key feature of the magnesium glycinate structure is the formation of stable five-membered rings through chelation. omundernaehrung.comconsensus.appconsensus.app Each glycine molecule uses its amino group and its carboxyl group to bind to the central magnesium ion. mdpi.comcollagensei.comresearchgate.net This dual-point attachment by a single ligand to a central metal ion is known as chelation, and the resulting ring structure is called a chelate ring. omundernaehrung.com The formation of these five-membered rings significantly enhances the stability of the complex compared to complexes formed with monodentate ligands (ligands that only bind at one point). wikipedia.org This increased stability, known as the chelate effect, is predominantly an entropic phenomenon. wikipedia.org The structure of magnesium glycinate, therefore, consists of a magnesium ion at the center of two such five-membered rings. mdpi.comcollagensei.comisaltis.com

Inner-Sphere Coordination Mechanisms

The interaction between the magnesium ion and the glycine ligands occurs via an inner-sphere coordination mechanism. consensus.appmdpi.com In inner-sphere coordination, the ligand (glycine) is directly bonded to the metal ion (magnesium) without any intervening solvent molecules, such as water. nih.gov This direct bonding involves the formation of coordinate covalent bonds between the magnesium and the nitrogen and oxygen atoms of the glycine molecules. omundernaehrung.comisaltis.com This is in contrast to outer-sphere coordination, where the metal ion and the ligand are separated by at least one layer of solvent molecules. womenshealthnetwork.com The inner-sphere coordination in magnesium glycinate is crucial for the formation of the stable chelate structure. consensus.app

Determination of Chelation Stability and Formation Constants under Physiological Conditions

The stability of the magnesium glycinate chelate in solution is quantified by its stability constant, also known as the formation constant (K) or β. wikipedia.org This constant represents the equilibrium for the formation of the complex from its constituent metal ion and ligands in solution. A higher stability constant indicates a stronger interaction and a more stable complex. wikipedia.org

The determination of these constants under physiological conditions (typically 37 °C and an ionic strength of 0.15 mol·dm⁻³) is critical for understanding the behavior of the complex in the body. researchgate.net Studies have utilized methods such as potentiometric titration with magnesium ion-selective and pH glass electrodes to determine these values. researchgate.net The stability constant for the glycine chelate is considered excellent, allowing the complex to remain intact throughout the pH range of the gastrointestinal tract while still permitting the efficient release of magnesium to tissues. omundernaehrung.com The chelation strength should not be excessively high, as a very strongly bonded magnesium ion would be poorly utilized by the body. isaltis.com It is generally accepted that stability constants (log K) for effective chelates should be within a specific range. isaltis.com

Research has provided specific values for the formation constants of magnesium glycinate. For the 1:1 complex (MgL⁺), the logarithm of the stepwise formation constant (log K₁) has been determined.

| Complex | Log K₁ | Conditions |

| Magnesium Glycinate (MgL⁺) | 1.75 (±0.04) | 37 °C, I = 0.15 mol·dm⁻³ (NaCl) |

Table generated from data in reference researchgate.net.

This table shows the logarithm of the stepwise formation constant for the 1:1 magnesium-glycinate complex under conditions mimicking those in the human body. researchgate.net

Mechanisms of Bioavailability and Absorption of Magnesium Glycinate

Comparative Analysis of Magnesium Glycinate (B8599266) Bioavailability Relative to Other Magnesium Forms

Research consistently demonstrates that organic forms of magnesium, such as magnesium glycinate, generally exhibit higher bioavailability compared to inorganic forms like magnesium oxide. consensus.appconsensus.applongdom.org Studies have shown that magnesium glycinate is absorbed more efficiently than magnesium oxide, particularly in individuals with impaired magnesium absorption. consensus.appnih.gov

While some studies suggest that magnesium citrate (B86180) may have comparable or even slightly higher bioavailability in certain contexts, magnesium glycinate is often favored for its gentle effect on the digestive system. thecalculatedchemist.comconsensus.appmiye.care Inorganic salts like magnesium oxide have low absorption rates, estimated to be around 4%, whereas magnesium glycinate can have an absorption rate of 30-50%.

It is important to note that the formulation of a magnesium supplement, including its solubility, plays a crucial role in its bioavailability. consensus.applongdom.org Highly soluble magnesium supplements are generally better absorbed. longdom.org

Interactive Data Table: Comparative Bioavailability of Magnesium Forms

| Magnesium Form | Bioavailability | Key Findings | Citations |

| Magnesium Glycinate | High | Superior absorption compared to inorganic forms like magnesium oxide, especially in individuals with impaired absorption. Well-tolerated with fewer gastrointestinal side effects. | consensus.appconsensus.appconsensus.appnih.gov |

| Magnesium Citrate | Moderate to High | Generally more bioavailable than magnesium oxide. Can have a laxative effect at higher doses. | thecalculatedchemist.comhealth.com |

| Magnesium Oxide | Low | Poorly absorbed due to low solubility. Often used for its antacid and laxative properties. | healthline.comconsensus.app |

| Magnesium Sulfate | Low (oral) | Primarily absorbed through passive paracellular pathways. | |

| Magnesium Malate | Moderate | Organic acid-bound form with moderate absorption. |

Molecular Mechanisms Facilitating Enhanced Intestinal Absorption via Glycine (B1666218) Chelation

The enhanced absorption of magnesium glycinate is largely due to the chelation of magnesium with glycine molecules. This process creates a stable compound that is absorbed through different pathways than free magnesium ions.

Glycine, an amino acid, acts as a carrier molecule, facilitating the transport of magnesium across the intestinal wall. wbcil.comwbcil.com It is suggested that magnesium glycinate can be absorbed, at least in part, as an intact dipeptide molecule through amino acid transport systems in the small intestine. consensus.appconsensus.appnih.gov This mechanism, known as dipeptide transport, allows the magnesium to bypass the typical mineral absorption pathways that can become saturated or be inhibited by other minerals. consensus.app

The body has specific transport proteins for amino acids and small peptides. nih.gov By binding to glycine, magnesium can utilize these efficient transport systems, leading to greater uptake into the intestinal cells (enterocytes) and subsequently into the bloodstream. consensus.app There are several classes of glycine transport proteins, including GLYT and the B0+ system, which are responsible for moving glycine across biological membranes. nih.gov

The chelation of magnesium with glycine significantly improves its solubility in the gastrointestinal tract. consensus.appwbcil.comnih.gov Unlike inorganic magnesium salts, which can have poor solubility, the chelated structure of magnesium glycinate remains stable and soluble across a range of pH levels found in the gut. consensus.applongdom.org

This increased solubility is a critical factor in enhancing absorption. longdom.orgnih.gov For a mineral to be absorbed, it must first be dissolved in the intestinal fluid. The superior solubility of magnesium glycinate ensures that more magnesium is available in a form that can be readily absorbed by the intestinal cells. wbcil.comnih.govmdpi.com Studies have shown a strong correlation between the solubility of a magnesium supplement and its bioavailability. longdom.org

Role of Glycine as a Carrier Molecule for Magnesium Transport across Epithelium

In Vitro and Ex Vivo Models for Assessment of Bioaccessibility and Absorption Kinetics

To study the bioavailability and absorption of different magnesium forms without conducting human trials, scientists utilize various in vitro (in a lab setting) and ex vivo (using tissue from an organism in a lab setting) models. These models provide valuable insights into how magnesium supplements behave in the digestive system.

The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) is a sophisticated in vitro model that mimics the conditions of the human gastrointestinal tract, including the stomach and small intestine. nih.govdntb.gov.uaresearchgate.net This system allows researchers to study the bioaccessibility (the amount of a compound that is released from its matrix and available for absorption) and bioavailability of various magnesium formulations under simulated fasted and fed conditions. longdom.orgnih.gov

Studies using the SHIME® model have demonstrated a wide variation in the absorption and dissolution rates among different magnesium products. nih.govdntb.gov.ua Research has shown that magnesium glycinate and other organic salts outperform inorganic forms like magnesium oxide in terms of both bioaccessibility and bioavailability within this simulated environment. longdom.org The results from SHIME® have been shown to correlate well with in vivo (in a living organism) outcomes, making it a valid tool for predicting the effectiveness of magnesium supplements. nih.govdntb.gov.ua

Human intestinal cell lines, particularly Caco-2 cells, are widely used as an in vitro model to study the permeability and transport of nutrients and drugs across the intestinal epithelium. nih.govnih.govnih.govcas.cznih.gov These cells, when grown in culture, form a monolayer that mimics the barrier function of the human intestine. cas.cz

Permeability studies using Caco-2 cells have been employed to evaluate the absorption of different magnesium salts. nih.govnih.gov Research has shown that magnesium glycinate exhibits greater cellular uptake in Caco-2 cells compared to other magnesium salts, including magnesium chloride. nih.gov One study found that a buffered magnesium bisglycinate chelate showed better intestinal permeability over time compared to a sucrosomial form, with the highest effect observed at 3 hours. nih.gov These studies help to elucidate the cellular mechanisms of magnesium absorption and provide evidence for the superior absorption of chelated forms like magnesium glycinate. nih.govnih.gov

Interactive Data Table: In Vitro/Ex Vivo Model Findings

| Model | Key Findings for Magnesium Glycinate | Citations |

| SHIME® | Higher bioaccessibility and bioavailability compared to inorganic magnesium salts. Results correlate well with in vivo studies. | longdom.orgnih.govdntb.gov.ua |

| Caco-2 Cells | Greater cellular uptake and permeability compared to other magnesium forms like magnesium chloride and sucrosomial magnesium. | nih.govnih.gov |

Molecular and Cellular Mechanisms of Action for Magnesium and Glycine Within the Magnesium Glycinate Complex

Magnesium's Role as an Enzymatic Cofactor and Regulator of ATP Metabolism

Magnesium (Mg²⁺) is a crucial cofactor in over 600 enzymatic reactions in the human body, playing a fundamental role in cellular metabolism and energy production. drinkag1.commdpi.com Its interaction with adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, is of particular significance. Magnesium binds to ATP to form the Mg-ATP complex, which is the biologically active form of ATP required for a vast array of metabolic processes. oregonstate.eduicm.edu.pl

Involvement in Glycolysis and the Krebs Cycle Pathways

Magnesium is an essential regulator of enzymes involved in both glycolysis and the Krebs cycle (also known as the citric acid cycle). frontiersin.org Many of the enzymes in these critical energy-producing pathways are sensitive to Mg²⁺ concentrations. nih.gov

In glycolysis, the process of breaking down glucose to produce energy, magnesium is a required cofactor for several key enzymes, including:

Hexokinase: This enzyme catalyzes the first step of glycolysis, the phosphorylation of glucose. nih.govkcl.ac.uk

Phosphofructokinase: A major rate-limiting enzyme in glycolysis, it is also dependent on the Mg-ATP complex. frontiersin.orgnih.gov

Phosphoglycerate kinase: This enzyme facilitates a substrate-level phosphorylation step, generating ATP. frontiersin.orgnih.gov

Pyruvate (B1213749) kinase: This enzyme catalyzes the final step of glycolysis, another ATP-generating reaction. frontiersin.orgnih.gov

The importance of magnesium in these pathways is underscored by the fact that all reactions involving ATP require the presence of magnesium ions. icm.edu.pl

Within the mitochondria, magnesium is also critical for the Krebs cycle. It activates key dehydrogenases, such as the pyruvate dehydrogenase complex, isocitrate dehydrogenase, and the 2-oxoglutarate dehydrogenase complex, which are rate-limiting enzymes in the cycle. mdpi.com

Influence on Nucleic Acid Synthesis and Stability (DNA, RNA)

Magnesium is indispensable for the synthesis and stability of nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). mdpi.comoregonstate.edu It acts as a cofactor for enzymes involved in DNA replication and repair, and in the transcription of DNA into RNA. nih.govnih.gov

Key roles of magnesium in nucleic acid metabolism include:

Stabilizing DNA and RNA structure: Magnesium ions bind to the phosphate (B84403) backbone of nucleic acids, neutralizing the negative charges and stabilizing their structure. wikipedia.orgoup.com This stabilization is evident in the increased melting temperature of double-stranded DNA in the presence of Mg²⁺. wikipedia.org

Cofactor for polymerases: DNA and RNA polymerases, the enzymes responsible for synthesizing DNA and RNA, require magnesium for their catalytic activity. nih.gov

DNA repair: Magnesium is an essential cofactor in nucleotide excision repair (NER), base excision repair (BER), and mismatch repair (MMR) processes, which are crucial for removing DNA damage. icm.edu.plnih.gov

Ribosome stability: Ribosomes, the cellular machinery for protein synthesis, contain large amounts of magnesium, which is essential for their structural integrity and function. wikipedia.org

The table below summarizes key enzymes in nucleic acid metabolism that are dependent on magnesium.

| Enzyme/Process | Function | Role of Magnesium |

| DNA Polymerase | DNA Replication | Essential cofactor for catalytic activity nih.gov |

| RNA Polymerase | Transcription (RNA Synthesis) | Essential cofactor for catalytic activity nih.gov |

| Topoisomerase II | DNA Replication and Repair | Activation of the enzyme icm.edu.pl |

| Endonuclease | DNA Repair | Activation of the enzyme icm.edu.pl |

| Ribozymes | RNA Catalysis | Dependent on Mg²⁺ for autocatalysis wikipedia.org |

Essentiality in Protein Synthesis and Function

Magnesium is fundamentally important for the synthesis of proteins, a process that occurs on the ribosomes. oregonstate.edunih.gov It is involved in multiple steps of this intricate process, from the activation of amino acids to the final assembly of polypeptide chains. drinkharlo.com

Magnesium's contributions to protein synthesis include:

Ribosome aggregation: Magnesium is necessary for the aggregation of ribosomal subunits into functional polysomes, which are capable of initiating protein synthesis. icm.edu.pl

Amino acid activation: The activation of amino acids, a prerequisite for their incorporation into proteins, is a magnesium-dependent process. drinkharlo.com

tRNA binding and translocation: Magnesium facilitates the binding of transfer RNA (tRNA) to the ribosome and the subsequent translocation process during protein elongation. drinkharlo.com

Without sufficient magnesium, the fidelity and efficiency of protein synthesis are compromised, which can impact the body's ability to build and repair tissues. naturesway.com.au

Modulation of Cellular Phosphorylation Processes

Cellular phosphorylation, the addition of a phosphate group to a molecule, is a key mechanism for regulating cellular processes. Magnesium plays a central role in these reactions, primarily through its complex with ATP. mdpi.comoregonstate.edu Most kinases, the enzymes that catalyze phosphorylation, utilize the Mg-ATP complex as the phosphate donor. icm.edu.pl This makes magnesium a critical modulator of a vast number of signaling pathways and metabolic reactions. mdpi.com

For instance, the formation of cyclic adenosine monophosphate (cAMP), a vital second messenger molecule involved in numerous signaling cascades, requires Mg-ATP for the phosphorylation of proteins. oregonstate.edufrontiersin.org

Regulation of Ionic Homeostasis and Membrane Transport by Magnesium

Magnesium is a key player in maintaining the balance of ions within and outside the cell, a process known as ionic homeostasis. ontosight.ai It achieves this by modulating the activity of various ion channels and transport systems embedded in the cell membrane. oregonstate.edu

Modulation of Specific Ion Channels (e.g., Ca²⁺ and K⁺ channels)

Magnesium directly influences the function of several critical ion channels, most notably those for calcium (Ca²⁺) and potassium (K⁺). mdpi.comoregonstate.eduwikipedia.org

Calcium Channels: Magnesium acts as a natural calcium channel blocker. wellbeingnutrition.com By competing with calcium for entry into the cell, magnesium can reduce the influx of calcium, which has significant physiological effects. wikipedia.org For example, in nerve cells, an excess of magnesium can block calcium channels, leading to decreased nerve cell activity. wikipedia.org

Potassium Channels: Magnesium has complex effects on potassium channels. It can block the outward flow of potassium through certain types of K⁺ channels, a process that is important for maintaining the resting membrane potential in cells like those in the heart. annualreviews.org Specifically, cytosolic magnesium is responsible for the inward rectification of the inward rectifier K⁺ channel, which is crucial for the plateau phase of the cardiac action potential. annualreviews.org Magnesium has also been shown to modulate the activity of voltage-dependent K⁺ (KV) channels in vascular smooth muscle cells. oup.com Furthermore, intracellular magnesium can block the outward K⁺ current through ATP-sensitive potassium channels in a voltage-dependent manner. annualreviews.org

The table below details the effects of magnesium on specific ion channels.

| Ion Channel | Effect of Magnesium | Physiological Consequence |

| Calcium (Ca²⁺) Channels | Blocks the channel, reducing Ca²⁺ influx wikipedia.orgwellbeingnutrition.com | Decreased nerve cell excitability, muscle relaxation wikipedia.orgwellbeingnutrition.com |

| Inward Rectifier Potassium (K⁺) Channels | Blocks outward K⁺ current, causing inward rectification annualreviews.org | Maintenance of resting potential and cardiac action potential plateau annualreviews.org |

| Voltage-Dependent Potassium (KV) Channels | Modulates channel function, inducing inward rectification at positive potentials oup.com | Regulation of vascular smooth muscle cell excitability oup.com |

| ATP-Sensitive Potassium (K⁺) Channels | Blocks outward K⁺ current in a voltage-dependent manner annualreviews.org | Influences cellular responses to changes in ATP levels |

Activity and Regulation of Magnesium Transporters (e.g., TRPM7, MagT1)

Magnesium homeostasis at the cellular level is intricately maintained by a variety of transporters and channels. Among these, the transient receptor potential melastatin 7 (TRPM7) and magnesium transporter 1 (MagT1) are of significant importance.

TRPM7 is a unique protein that combines a magnesium-permeable ion channel with a kinase domain, positioning it as a key regulator of cellular magnesium levels. nih.gov Its expression and activity can be influenced by the extracellular magnesium concentration. For instance, in human umbilical vein endothelial cells (HUVECs), TRPM7 is upregulated when cultured in magnesium-deficient media. mdpi.com Conversely, high magnesium concentrations can lead to its downregulation. mdpi.com Studies in rumen epithelial cells have shown that while TRPM7 expression is only slightly affected by changes in extracellular magnesium, it plays a significant role in magnesium influx, particularly in low-magnesium conditions. jle.com

MagT1 is a highly selective magnesium transporter. jle.com Unlike TRPM7, its regulation can be inversely related. Research has demonstrated that in various cell types, a decrease in TRPM7 expression is accompanied by an upregulation of MagT1, suggesting a compensatory mechanism to maintain intracellular magnesium concentrations. nih.govmdpi.com For example, in TRPM7-silenced HUVECs, MagT1 expression is increased through transcriptional regulation. mdpi.com Similarly, in certain immune cells, the absence of TRPM7 leads to a significant increase in MagT1 levels, especially during magnesium deprivation. jle.com However, the regulation of MagT1 can vary between cell types, with some studies showing no change or even downregulation in response to low magnesium. nih.gov

The interplay between these transporters is crucial for cellular adaptation to varying magnesium availability. jle.com When cells sense low magnesium levels, either due to a deficient environment or the absence of TRPM7, they can respond by upregulating MagT1 to enhance magnesium uptake and prevent intracellular deficiency. jle.com

| Transporter | Regulation by Extracellular Mg2+ | Key Findings |

| TRPM7 | Upregulated in low Mg2+; Downregulated in high Mg2+. mdpi.com | Plays a crucial role in Mg2+ influx, especially in low-Mg2+ conditions. jle.com |

| MagT1 | Upregulated in response to TRPM7 deficiency. nih.govmdpi.com | Compensatory mechanism to maintain intracellular Mg2+ levels. mdpi.comjle.com |

Interaction with Sodium/Potassium ATPase Activity

Magnesium is an essential cofactor for the sodium-potassium ATPase (Na+/K+-ATPase), a vital enzyme responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane. researchgate.netacs.orgnih.gov The biologically active form of ATP is the Mg-ATP complex. nih.gov Magnesium is required for all reactions involving ATP, including the phosphorylation of the Na+/K+-ATPase, a critical step in its pumping cycle. researchgate.net No phosphorylation of the enzyme occurs in the absence of magnesium. researchgate.net

Beyond its role as a cofactor, magnesium ions also have a direct regulatory effect on the Na+/K+-ATPase. nih.gov At high concentrations, intracellular magnesium can inhibit the enzyme's activity. researchgate.net This inhibition is believed to result from magnesium binding to the enzyme at a site distinct from the ATP-binding site, on the cytoplasmic side. researchgate.netnih.gov This binding can induce conformational changes in the pump and appears to decrease the enzyme's affinity for sodium and potassium ions. researchgate.netnih.gov

Studies on red blood cell membranes have shown that magnesium's inhibitory effect can be competitive with sodium and uncompetitive with potassium, depending on the ion concentrations. nih.gov Research on heart tissue from rats fed varying levels of dietary magnesium demonstrated that Na+/K+-ATPase activity increased with higher magnesium intake. capes.gov.br Magnesium deficiency was found to decrease the activity of the pump without affecting the number of pump sites. capes.gov.br This reduced activity can lead to an increase in intracellular sodium, potentially altering the membrane potential. capes.gov.br

| Factor | Role of Magnesium | Mechanism of Interaction |

| ATP | Essential cofactor, forming the Mg-ATP complex. nih.gov | Facilitates the phosphorylation of the Na+/K+-ATPase. researchgate.net |

| Enzyme Activity | Can act as an inhibitor at high intracellular concentrations. researchgate.net | Binds to a regulatory site on the cytoplasmic side, altering ion affinity. researchgate.netnih.govnih.gov |

| Dietary Intake | Higher magnesium levels can increase pump activity. capes.gov.br | Deficiency decreases pump activity without changing the number of pump sites. capes.gov.br |

Neurobiological and Neuromuscular Modulatory Mechanisms

Interaction with Neurotransmitter Receptors (e.g., NMDA, GABA receptors)

The magnesium and glycine (B1666218) components of magnesium glycinate (B8599266) exert significant modulatory effects on key neurotransmitter systems in the brain.

Magnesium is a well-established modulator of the N-methyl-D-aspartate (NMDA) receptor, a primary excitatory receptor in the central nervous system. mdpi.comnih.gov At normal resting membrane potentials, magnesium ions block the NMDA receptor's ion channel in a voltage-dependent manner. wikipedia.orgqueensu.ca This blockade prevents the influx of calcium ions, even when the neurotransmitter glutamate (B1630785) is bound to the receptor. mdpi.com Depolarization of the neuronal membrane is required to displace the magnesium ion and allow for receptor activation. wikipedia.orgqueensu.ca This function allows the NMDA receptor to act as a "coincidence detector," requiring both presynaptic glutamate release and postsynaptic depolarization for activation. wikipedia.org By regulating NMDA receptor activity, magnesium protects against excessive neuronal excitation, or excitotoxicity, which can lead to cell death. nih.gov

Glycine, on the other hand, is a co-agonist at the NMDA receptor, meaning it must bind to the receptor along with glutamate for the channel to open. wikipedia.org Interestingly, studies have shown that magnesium can allosterically interact with the glycine binding site on the NMDA receptor, increasing the receptor's affinity for glycine. nih.gov This interaction can enhance NMDA-mediated currents at positive membrane potentials and reduce receptor desensitization. nih.gov

Furthermore, both magnesium and glycine have been shown to interact with the GABAergic system, the primary inhibitory system in the brain. Evidence suggests that the anxiolytic-like effects of magnesium may be mediated in part through the activation of GABA-A receptors. The anxiolytic effects of magnesium have been shown to be antagonized by flumazenil, a benzodiazepine (B76468) receptor antagonist, indicating an interaction with the GABA-A/benzodiazepine receptor complex. researchgate.net

| Component | Receptor | Mechanism of Action |

| Magnesium | NMDA Receptor | Voltage-dependent blockade of the ion channel, preventing excitotoxicity. nih.govwikipedia.orgqueensu.ca |

| Magnesium | NMDA Receptor | Allosterically increases the receptor's affinity for glycine. nih.gov |

| Glycine | NMDA Receptor | Acts as a co-agonist, required for receptor activation. wikipedia.org |

| Magnesium | GABA-A Receptor | May produce anxiolytic effects through activation of this receptor system. researchgate.net |

Influence on Nerve Impulse Conduction and Synaptic Plasticity

Magnesium plays a crucial role in fundamental aspects of neuronal function, including nerve impulse transmission and the mechanisms of synaptic plasticity, such as long-term potentiation (LTP). nih.govmdpi.com

The regulation of the NMDA receptor by magnesium is central to its influence on synaptic plasticity. mdpi.com LTP, a persistent strengthening of synapses based on recent patterns of activity, is a cellular mechanism underlying learning and memory. libretexts.org The initiation of many forms of LTP is dependent on the influx of calcium through NMDA receptors. libretexts.org When a postsynaptic neuron is sufficiently depolarized through repeated synaptic inputs, the magnesium block on the NMDA receptor is relieved, allowing calcium to enter the cell. libretexts.org This calcium influx triggers a cascade of intracellular signaling events that lead to the insertion of more AMPA receptors into the postsynaptic membrane, strengthening the synapse. libretexts.org By modulating this critical step, magnesium is integral to the processes of learning and memory. mdpi.com

In addition to its postsynaptic effects, magnesium also influences presynaptic events. At the neuromuscular junction, magnesium can inhibit the release of the neurotransmitter acetylcholine (B1216132) from presynaptic terminals. consensus.app This action reduces muscle excitability and contributes to muscle relaxation. consensus.app

Regulation of Muscle Contraction and Relaxation at the Cellular Level

Magnesium is fundamental to the process of muscle contraction and relaxation at the cellular level, primarily through its interaction with calcium and ATP. nih.govunimi.it

The process of muscle contraction is initiated by the release of calcium ions (Ca2+) from the sarcoplasmic reticulum. nih.gov These calcium ions then bind to troponin C, leading to a series of conformational changes that allow for the interaction of actin and myosin filaments, resulting in muscle contraction. nih.gov Magnesium acts as a natural physiological antagonist to calcium. nih.govmedicinskiglasnik.ba It competes with calcium for the same binding sites on proteins like troponin C and myosin. nih.govunimi.it During a state of rest, when intracellular magnesium concentration is significantly higher than that of calcium, magnesium occupies these binding sites, thereby promoting muscle relaxation. unimi.itpharmanutra.it

Furthermore, magnesium is essential for the energy supply required for muscle function. The hydrolysis of ATP to ADP and phosphate provides the energy for the movement of myosin heads along actin filaments. pharmanutra.it Magnesium is critical in this process as it forms a complex with ATP (Mg-ATP), which is the biologically active form of the energy currency. nih.govpharmanutra.it This complex helps to stabilize the ATP molecule in a conformation that is optimal for enzymatic activity. nih.gov Magnesium is also necessary for the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which actively transports calcium back into the sarcoplasmic reticulum at the end of the contraction cycle, leading to muscle relaxation. unimi.it This process is energy-dependent, requiring ATP. unimi.it

| Process | Role of Magnesium | Cellular Mechanism |

| Muscle Relaxation | Calcium Antagonist | Competes with Ca2+ for binding sites on troponin C and myosin, preventing contraction. nih.govunimi.it |

| Energy Supply | ATP Stabilization | Forms the Mg-ATP complex, the biologically active form of ATP, essential for contraction and relaxation cycles. nih.govpharmanutra.it |

| Calcium Reuptake | SERCA Pump Function | Required for the activity of the Ca2+-ATPase pump that returns Ca2+ to the sarcoplasmic reticulum. unimi.it |

Cellular Stress Response and Homeostasis Regulation by Magnesium

Magnesium is vital for maintaining cellular homeostasis and plays a significant role in the cellular response to stress. ontosight.airesearchgate.net Its functions are diverse, ranging from energy metabolism and protein synthesis to the regulation of ion transport and antioxidant defense. nih.govresearchgate.net

Magnesium deficiency can induce a cellular stress response. ontosight.ai When cells experience magnesium starvation, they activate complex signaling pathways and adaptive mechanisms to conserve this essential mineral. ontosight.ai This can include the upregulation of magnesium transporters to increase uptake from the extracellular environment and adaptations in cellular metabolism to conserve magnesium. ontosight.ai A lack of magnesium can impair fundamental cellular processes such as ATP production, DNA synthesis and repair, and protein function. ontosight.ai

There is a significant link between magnesium status and oxidative stress. frontiersin.org Magnesium deficiency has been associated with an increase in markers of oxidative stress and a weakening of antioxidant defense mechanisms. frontiersin.org The mechanisms underlying this relationship are multifaceted and involve inflammation, mitochondrial dysfunction, and endothelial dysfunction. frontiersin.org

Magnesium is also crucial in adapting to other forms of cellular stress, such as osmotic stress. asm.orgresearchgate.net Studies have shown that in response to high salt stress, the import of potassium ions is correlated with an efflux of magnesium. asm.orgresearchgate.net The subsequent reimport of magnesium is a critical and limiting factor for the resumption of growth and the restoration of cellular processes like protein translation. asm.orgresearchgate.net

Impact on Intracellular Oxidative Stress Pathways

Magnesium and glycine, the constituents of magnesium glycinate, exert significant influence over intracellular oxidative stress pathways. Magnesium deficiency has been shown to increase the levels of oxidative stress markers, including products of lipid, protein, and DNA oxidation. biomedicinej.comfrontiersin.org This is partly because magnesium is a crucial cofactor for antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), which are essential for maintaining cellular redox balance. mdpi.com Magnesium's role extends to stabilizing SOD, an enzyme that mitigates oxidative damage by converting harmful superoxide radicals into less reactive molecules. frontiersin.org

Furthermore, magnesium deficiency can lead to mitochondrial dysfunction by uncoupling oxidative phosphorylation, resulting in electron loss in the electron transport chain and increased production of reactive oxygen species (ROS). biomedicinej.comnih.govfrontiersin.org Low magnesium levels also cause an accumulation of calcium in the cytosol, which contributes to oxidative stress. biomedicinej.com Conversely, adequate magnesium levels help protect mitochondrial membranes and DNA, thereby maintaining their stability and preventing excessive ROS generation. researchgate.net

Glycine also contributes to the antioxidant defense system. It is a precursor for the synthesis of glutathione, a major endogenous antioxidant. biocrates.com Research has indicated that glycine can reduce the generation of ROS. nih.gov For instance, in RAW264.7 cells treated with lipopolysaccharide (LPS), a compound that induces inflammation and oxidative stress, magnesium isoglycyrrhizinate, a compound containing a magnesium salt, was found to reduce ROS generation. nih.gov

Modulation of Inflammatory Signaling Cascades and Pro-inflammatory Cytokine Production (e.g., NF-κB)

Both magnesium and glycine play pivotal roles in modulating inflammatory signaling cascades, most notably the nuclear factor kappa B (NF-κB) pathway, which is a primary regulator of inflammation. mdpi.comresearchgate.net

Magnesium deficiency is associated with an increased inflammatory response. biomedicinej.com It can sensitize immune cells to proinflammatory stimuli, leading to an increased oxidative burden. biomedicinej.com Studies have shown that low magnesium concentrations activate NF-κB. mdpi.com In microglial cells, magnesium inhibits the LPS-induced activation of NF-κB. mdpi.com Supplementation with magnesium has been demonstrated to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6 in LPS-stimulated microglial cells. mdpi.com This anti-inflammatory effect is partly achieved by inhibiting the degradation of IκBα, an inhibitor of NF-κB, which in turn prevents NF-κB's translocation to the nucleus and subsequent activation of pro-inflammatory genes. mdpi.com

Glycine also exhibits potent anti-inflammatory properties by modulating the NF-κB pathway. researchgate.net It has been shown to decrease the expression of pro-inflammatory cytokines by inhibiting NF-κB activation. researchgate.netresearchgate.net In various cell types, glycine can prevent the degradation of the inhibitor of NF-κB (IκB), thereby suppressing the activation of NF-κB. researchgate.net This action helps to reduce the production of inflammatory mediators and dampen the chronic inflammatory processes seen in various diseases. researchgate.net

| Molecule | Effect on NF-κB Pathway | Impact on Pro-inflammatory Cytokines |

| Magnesium | Inhibits activation, prevents nuclear translocation | Decreases TNF-α, IL-1α, IL-1β, IL-6 |

| Glycine | Inhibits activation by preventing IκB degradation | Decreases TNF-α, IL-6 |

Contribution to Cellular Repair Mechanisms and Antioxidant Status

Magnesium is fundamental to cellular repair and the maintenance of antioxidant status. cancer.gov It is essential for the synthesis of DNA and RNA and is a cofactor for over 600 enzymes, many of which are involved in these critical cellular processes. cancer.gov Magnesium helps protect DNA structure and enables the proper function of DNA repair enzymes. jinfiniti.com Insufficient magnesium levels can lead to increased DNA damage and a compromised capacity for repair. jinfiniti.com Furthermore, magnesium is required for the production of Mg-ATP, the active form of cellular energy that powers all repair activities. jinfiniti.com Higher magnesium levels have also been correlated with longer telomeres, which are protective caps (B75204) on chromosomes indicative of cellular age. jinfiniti.com

The antioxidant status of a cell is also heavily dependent on magnesium. It acts as a cofactor for key antioxidant enzymes, including glutathione peroxidase. mdpi.com By supporting the body's defense mechanisms against free radicals, magnesium helps maintain cellular integrity and function. nih.gov

Glycine contributes to cellular antioxidant status primarily through its role as a precursor for glutathione synthesis. biocrates.com Glutathione is a powerful antioxidant that protects cells from damage caused by reactive oxygen species. biocrates.com Adequate glycine levels are therefore essential for maintaining robust glutathione stores and protecting against oxidative damage. biocrates.com

Effects on Cell Viability, Proliferation, and Apoptosis

Magnesium plays a critical role in regulating cell proliferation, differentiation, and apoptosis. nih.govamegroups.org Magnesium content in normal cells is directly correlated with proliferation, as it stimulates DNA and protein synthesis. imrpress.com Magnesium deficiency can inhibit these processes, leading to growth arrest. imrpress.com From a mechanistic standpoint, magnesium deprivation can influence the cell cycle by upregulating the cyclin inhibitor p27Kip1. imrpress.com

In the context of cancer, magnesium appears to have a dual role. While magnesium deficiency can compromise DNA stability and contribute to tumor initiation, some studies suggest that magnesium supplementation can inhibit cancer cell proliferation. researchgate.netnih.gov For instance, magnesium glycinate has been reported to inhibit liver cancer cell proliferation by blocking the mitogen-activated protein kinase (MAPK) signaling pathway in vitro. researchgate.netnih.gov Additionally, magnesium supplementation can induce apoptosis in colorectal cancer cells by activating the caspase-3 pathway. nih.gov However, other research indicates that long-term magnesium supplementation's effects on apoptosis in healthy cells, such as in the brain, can be complex, potentially initiating apoptotic cascades that are arrested at later stages. europeanreview.org

Glycine also has demonstrated effects on cell viability and apoptosis, often in the context of inflammation. By inhibiting inflammatory pathways, glycine can protect cells from inflammation-induced apoptosis. researchgate.net

Specific Biochemical Roles of Glycine Provided by Magnesium Glycinate

Role in Glutathione Synthesis Pathways

Glycine is an essential component in the biosynthesis of glutathione (GSH), a critical endogenous antioxidant. biocrates.comwikipedia.org The synthesis of glutathione is a two-step enzymatic process that requires ATP. nih.gov

Formation of γ-glutamylcysteine: The first step, which is the rate-limiting step, involves the enzyme glutamate-cysteine ligase (GCL) catalyzing the formation of γ-glutamylcysteine from L-glutamate and L-cysteine. wikipedia.orgnih.gov

Addition of Glycine: In the second step, the enzyme glutathione synthetase (GS) adds glycine to the C-terminal of γ-glutamylcysteine. wikipedia.orgnih.govfrontiersin.org This condensation reaction forms the tripeptide glutathione (γ-glutamylcysteinylglycine). nih.gov

The availability of glycine is crucial for this pathway. While not the rate-limiting substrate like cysteine, an inadequate supply of glycine can impair glutathione synthesis, leading to increased oxidative stress and cellular damage. biocrates.comarvojournals.org It is estimated that glutathione synthesis utilizes a significant portion of the daily glycine flux in the body. mdpi.com

Precursor Functions for Creatine, RNA, DNA, and Heme Biosynthesis

Glycine serves as a fundamental building block for several other vital biomolecules, underscoring its metabolic importance. mdpi.comnih.govslideshare.net

Creatine Synthesis: Glycine is a direct precursor in the synthesis of creatine, a molecule crucial for energy supply in muscle and nerve cells. brainly.com The process begins with the reaction of glycine and arginine to form guanidinoacetate, which is then methylated (using a methyl group from S-adenosylmethionine, a derivative of methionine) to form creatine. brainly.com

RNA and DNA (Purine) Synthesis: Glycine is directly incorporated into the structure of purines, the nitrogenous bases (adenine and guanine) that are essential components of RNA and DNA. nih.govbrainly.com The entire glycine molecule (C-C-N) is used to form positions C4, C5, and N7 of the purine (B94841) ring during its de novo synthesis. brainly.com

Heme Biosynthesis: Heme, the iron-containing compound in hemoglobin and cytochromes, requires glycine for its synthesis. mdpi.combrainly.com The first and rate-limiting step of heme synthesis is the condensation of glycine and succinyl-CoA, catalyzed by the enzyme ALA synthase, to form δ-aminolevulinic acid (ALA). mdpi.com Eight molecules of glycine are required to synthesize one molecule of heme. mdpi.com

| Biomolecule | Role of Glycine | Key Enzymes/Intermediates |

| Glutathione | C-terminal amino acid | Glutamate-cysteine ligase, Glutathione synthetase |

| Creatine | Initial precursor | Arginine, Guanidinoacetate |

| Purines (RNA/DNA) | Provides C4, C5, and N7 of the purine ring | - |

| Heme | Initial precursor with succinyl-CoA | ALA synthase, δ-aminolevulinic acid (ALA) |

Glycine's Function as an Inhibitory Neurotransmitter in the Central Nervous System

Glycine is a pivotal inhibitory neurotransmitter, primarily active in the spinal cord and brainstem of the mammalian central nervous system (CNS). portlandpress.comacnp.orgnih.gov Its principal role is to modulate neuronal excitability, thereby influencing motor control and sensory processing. nih.govresearchgate.net Glycine's inhibitory action is mediated through its binding to specific ionotropic receptors, known as glycine receptors (GlyRs). nih.govwikipedia.org

When glycine, released from a presynaptic terminal, binds to postsynaptic GlyRs, it induces a conformational change in the receptor, opening its integral chloride (Cl⁻) ion channel. wikipedia.orgnih.gov This influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the postsynaptic membrane. wikipedia.orgnih.gov Hyperpolarization increases the threshold required for the neuron to fire an action potential, thus exerting an inhibitory effect on the postsynaptic cell. portlandpress.com This mechanism is crucial for the regulation of motor rhythms and the processing of sensory signals, including vision and audition. nih.govresearchgate.net

The majority of inhibitory GlyRs are sensitive to the convulsant alkaloid strychnine (B123637), which acts as a competitive antagonist. nih.govwikipedia.org The high affinity of strychnine for these receptors has made it an invaluable tool for their study and purification. nih.gov

Glycinergic neurotransmission is terminated by the reuptake of glycine from the synaptic cleft into presynaptic nerve terminals and surrounding glial cells. nih.govtandfonline.com This process is carried out by two distinct sodium and chloride-dependent glycine transporters, GlyT1 and GlyT2. portlandpress.comtandfonline.com GlyT1 is predominantly found on glial cells and is thought to regulate glycine concentrations at both inhibitory and excitatory synapses, while GlyT2 is primarily located on presynaptic terminals of glycinergic neurons and is crucial for replenishing vesicular glycine stores. portlandpress.com

Dysfunction in glycinergic signaling is implicated in various neurological conditions. For instance, mutations in genes encoding for GlyR subunits can lead to the rare neurological disorder hyperekplexia, or "startle disease," characterized by an exaggerated startle reflex. nih.gov

It is noteworthy that in addition to its primary inhibitory role, glycine also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are a type of excitatory glutamate receptor. acnp.orgnih.gov At these synapses, glycine binding is necessary for the activation of the receptor by glutamate, highlighting a dual role for glycine in both inhibitory and excitatory neurotransmission. acnp.orgnih.gov

Interactive Data Table: Key Research Findings on Glycine's Inhibitory Function

| Research Focus | Key Findings | Implication | References |

| Glycine Receptor (GlyR) Activation | Glycine binding to GlyRs opens a chloride ion channel, leading to neuronal hyperpolarization. | This is the primary mechanism of glycinergic inhibition in the CNS. | wikipedia.orgnih.gov |

| Glycine Transporters (GlyT1 & GlyT2) | GlyT1 (glial) and GlyT2 (neuronal) mediate glycine reuptake, terminating its synaptic action. | Regulates the duration and spread of glycinergic signaling. | portlandpress.comnih.govtandfonline.com |

| Strychnine Sensitivity | Strychnine is a high-affinity competitive antagonist of most inhibitory GlyRs. | Provides a pharmacological tool to isolate and study glycinergic inhibition. | nih.govwikipedia.org |

| Location of Action | Glycine is the major inhibitory neurotransmitter in the spinal cord and brainstem. | Crucial for motor control and processing of sensory information. | acnp.orgnih.govelifesciences.org |

| Clinical Relevance | Mutations in GlyR genes are linked to the neurological disorder hyperekplexia. | Highlights the importance of glycinergic transmission in human health. | nih.gov |

| Dual Role | Glycine also acts as a co-agonist at excitatory NMDA receptors. | Demonstrates the complex and multifaceted role of glycine in the CNS. | acnp.orgnih.gov |

Pre Clinical and in Vitro Investigative Models for Magnesium Glycinate Effects

Animal Models for Systemic Magnesium Homeostasis and Organ-Specific Effects

Rodent Models for Induced Magnesium Deficiency Studies

Rodent models are instrumental in understanding the systemic consequences of magnesium deficiency and the therapeutic potential of magnesium supplementation, including with magnesium glycinate (B8599266). Studies in mouse models have demonstrated that magnesium glycinate can effectively increase circulating magnesium levels. verywellhealth.com In these models, magnesium deficiency has been shown to induce a clinically inflammatory syndrome, characterized by the activation of leukocytes and macrophages, the release of inflammatory cytokines, and the excessive production of free radicals. mdpi.com This inflammatory response is thought to be linked to the role of magnesium as a natural calcium antagonist; a deficiency may alter intracellular calcium concentrations, thereby triggering inflammatory pathways. mdpi.com

Metabolomic analysis of the liver in rats fed a magnesium-deficient diet revealed significant alterations in glucose metabolism. mdpi.com Specifically, hepatic levels of glucose-6-phosphate, citric acid, fumaric acid, and malic acid were significantly reduced in magnesium-deficient animals. mdpi.com These findings underscore the critical role of magnesium in fundamental metabolic pathways such as glycolysis and the Krebs cycle. mdpi.com Research using rodent models has also highlighted the superior bioavailability of chelated forms of magnesium, like magnesium glycinate, compared to inorganic forms such as magnesium oxide.

Investigations in Pre-clinical Disease Models (e.g., neurodegenerative, metabolic, hepatic)

Neurodegenerative Disease Models:

Pre-clinical studies in rodent models of Alzheimer's disease (AD) suggest that elevating magnesium levels can prevent cognitive impairment and support neuronal health. alzdiscovery.org While many of these studies have utilized magnesium L-threonate, the general principle of increasing brain magnesium levels is considered beneficial. alzdiscovery.org Magnesium supplementation in animal models of AD has been shown to reduce neuroinflammation, prevent the deposition of amyloid-beta (Aβ) plaques, and improve learning and memory. nih.gov The proposed mechanisms include the downregulation of interleukin-1β (IL-1β), a shift from β-secretase to α-secretase cleavage of amyloid precursor protein (APP), and prevention of tau protein phosphorylation. nih.gov In animal models of Parkinson's disease, lower magnesium levels in the cerebrospinal fluid have been observed, and a low magnesium diet over generations has been linked to damage of dopaminergic neurons. nih.gov

Metabolic Disease Models:

Animal models of metabolic disorders have been crucial in elucidating the role of magnesium in conditions like non-alcoholic fatty liver disease (NAFLD). In mouse models of non-alcoholic steatohepatitis (NASH), a severe form of NAFLD, increased expression of the CNNM4 protein, a magnesium transporter, has been identified. nyu.edu This protein facilitates the transport of magnesium out of the liver, leading to an imbalance that contributes to inflammation, fibrosis, and fat deposition. nyu.edu Furthermore, research in rat models of sciatic nerve injury has shown that a diet rich in magnesium can stimulate neurological function recovery and enhance nerve regeneration. nih.gov

Hepatic Disease Models:

In a mouse model of arsenic trioxide-induced acute liver injury, magnesium isoglycyrrhizinate (MgIG), a derivative of glycyrrhizic acid, was found to inhibit hepatotoxicity by suppressing oxidative stress, inflammation, and apoptosis. frontiersin.org Similarly, in a mouse model of concanavalin (B7782731) A-induced immune liver injury, MgIG significantly ameliorated acute liver injury and prolonged survival time. frontiersin.org Studies on zebrafish larvae with alcohol-induced liver damage showed that MgIG improved hepatomegaly, reduced steatosis, and decreased hepatic levels of total cholesterol and triglycerides. researchgate.net Furthermore, in a mouse model of nonalcoholic fatty liver disease, MgIG was shown to regulate lipid metabolism. frontiersin.org

Cell Culture Studies Elucidating Magnesium Glycinate's Cellular Impact

Studies on Smooth Muscle Cell Relaxation (e.g., Myometrial Cells)

In vitro studies using human myometrial cells (PHM1-41) have provided direct evidence for the effects of magnesium on smooth muscle relaxation. Research comparing different forms of magnesium found that buffered magnesium bisglycinate had a significant influence on myometrial relaxation over time, with a maximum effect observed at 3 hours. nih.gov This effect is attributed to magnesium's role as a calcium antagonist, reducing the entry of calcium into the myometrial cells and thereby decreasing the contractions of the smooth muscle wall. klarity.health These studies have also investigated the permeability of different magnesium formulations in human intestinal cells (Caco-2), showing that magnesium-buffered bisglycinate has favorable intestinal absorption, which is a prerequisite for its systemic effects on myometrial cells. nih.govnih.gov

Investigations into Hepatocyte Function and Cell Proliferation

Cell culture studies have shed light on the molecular mechanisms by which magnesium glycinate and related compounds affect liver cells. In vitro research has reported that magnesium glycinate can inhibit the proliferation of liver cancer cells by blocking the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.comresearchgate.net Furthermore, magnesium supplementation has been shown to inhibit the transcription of genes related to liver cancer cell proliferation by dephosphorylating p-Smad2/3 and blocking the transforming growth factor β (TGF-β) signaling pathway. mdpi.com

Studies using HepaRG cells, a human hepatic cell line, have demonstrated that magnesium isoglycyrrhizinate (MGIG) has a protective effect against palmitic acid-induced lipotoxicity. mdpi.com MGIG was found to alleviate the endoplasmic reticulum stress caused by lipotoxicity and regulate endogenous lipid metabolism. mdpi.com Specifically, MGIG inhibited the increase of lipid metabolites and downregulated the expression of enzymes involved in triglyceride biosynthesis. mdpi.com Another study using the human hepatic stellate cell line LX2 showed that MgIG attenuated the production of α-smooth muscle actin (α-SMA) and collagen-1, key markers of fibrosis. frontiersin.org It was also found to suppress the proliferation and induce senescence of activated hepatic stellate cells. frontiersin.org

Studies on Endothelial Cell Function and Angiogenesis Modulation

The influence of magnesium on endothelial cells, which are critical in inflammation and angiogenesis, has been investigated in cell culture models. Studies on microvascular endothelial cells have shown that magnesium levels can directly modulate their function. Low magnesium concentrations were found to inhibit endothelial growth and migration while increasing inflammatory markers such as interleukin 1α, interleukin 6, and vascular cell adhesion molecule (VCAM). nih.govimrpress.comcapes.gov.br Conversely, high magnesium concentrations stimulated endothelial cell proliferation and migration, sensitizing them to migratory signals and thus promoting key events in angiogenesis. nih.govimrpress.comcapes.gov.br

Further research on human umbilical vein endothelial cells (HUVECs) has shown that high magnesium concentrations enhance the motogenic response to angiogenic factors and increase the synthesis of nitric oxide, partly by up-regulating endothelial nitric oxide synthase. nih.gov These findings suggest a direct role for magnesium in maintaining endothelial function and promoting angiogenesis, which could be beneficial in conditions like chronic ischemia. nih.gov

Research on Bone Marrow Stromal Cell Differentiation Pathways

Pre-clinical and in vitro investigations specifically examining the effects of the compound magnesium glycinate on the differentiation pathways of bone marrow stromal cells (BMSCs) are not available in the current body of scientific literature based on conducted searches. Research has focused on the impact of magnesium ions (Mg2+) and magnesium-based alloys on BMSC differentiation. These studies indicate that magnesium can influence the signaling pathways that guide BMSCs to differentiate into various cell types, including bone cells (osteoblasts). However, these findings cannot be directly extrapolated to the specific actions of magnesium glycinate without dedicated research on this particular compound. Therefore, the precise mechanisms and effects of magnesium glycinate on BMSC differentiation remain an uninvestigated area.

Assessment of Schwann Cell Proliferation and Peripheral Nerve Regeneration

The potential role of magnesium glycinate in supporting peripheral nerve health has been noted, particularly concerning its contribution to nerve regeneration and the function of Schwann cells. While extensive pre-clinical studies focusing specifically on magnesium glycinate are limited, the available information suggests a beneficial role in nerve repair processes.

Magnesium is understood to be a vital nutrient for nerve regeneration and functional recovery following injury. greenwaybiotech.comrutgers.edu Its mechanisms are believed to include the reduction of inflammation at the injury site and the promotion of Schwann cell proliferation, which is critical for axonal recovery. greenwaybiotech.comrutgers.edu Schwann cells are essential for the maintenance and regeneration of peripheral nerves. After an injury, these cells are involved in clearing debris and secreting neurotrophic factors that support nerve regrowth. nih.gov

Below is a table summarizing the purported effects of magnesium, with some sources specifically referencing magnesium glycinate, on Schwann cells and nerve regeneration.

| Parameter | Observed/Reported Effect | Relevant Compound(s) Mentioned | Reference(s) |

| Schwann Cell Proliferation | Promotion of proliferation, aiding in axonal recovery. | Magnesium, Magnesium Glycinate | greenwaybiotech.com, researchverified.com, rutgers.edu |

| Nerve Regeneration | Supports nerve regeneration and functional recovery. | Magnesium, Magnesium Glycinate | greenwaybiotech.com, nih.gov, researchverified.com |

| Inflammation Reduction | Alleviates inflammation at the site of nerve injury. | Magnesium | greenwaybiotech.com, nih.gov, rutgers.edu |

| Nerve Health | Vital for overall nerve health and function. | Magnesium, Magnesium Glycinate | greenwaybiotech.com, researchgate.net |

It is important to note that while the link between magnesium and nerve regeneration is supported by various studies, much of the specific information regarding magnesium glycinate's role in Schwann cell proliferation stems from health-focused publications and product descriptions rather than dedicated, peer-reviewed pre-clinical research. researchverified.comresearchverified.comamazon.com Therefore, while promising, the direct evidence base for magnesium glycinate's specific impact on Schwann cell biology and peripheral nerve regeneration warrants more rigorous scientific investigation.

Advanced Analytical and Computational Methodologies for Magnesium Glycinate Research

Analytical Techniques for Quantitative and Qualitative Analysis of Magnesium Glycinate (B8599266) in Biological Matrices

Detecting and quantifying magnesium glycinate and its constituent parts in complex biological matrices such as blood, urine, and tissues requires highly sensitive and specific analytical methods. These techniques are essential for understanding the metabolic fate of the chelate.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is a powerful technique for the analysis of metal amino acid chelates. google.com It offers high specificity and sensitivity, allowing for the separation and identification of the intact chelate or its components from a complex mixture. sigmaaldrich.comresearchgate.net In the context of magnesium glycinate, this method can distinguish the chelated form from free glycine (B1666218) and other related compounds.

The process typically involves reversed-phase HPLC, where the separation is based on the hydrophobicity of the analytes. The eluent from the HPLC column is then introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this type of analysis, as it is a soft ionization method that can keep the non-covalent chelate structure intact for detection. nih.govacs.orgacs.org The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing both qualitative (identification) and quantitative (concentration) data. usc.edusciencepg.com For enhanced specificity, tandem mass spectrometry (MS/MS) can be employed, where a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. nih.gov

Research on related magnesium-amino acid chelates demonstrates the utility of this approach. For instance, the analysis of a magnesium triglycine (B1329560) chelate was performed using a Shimadzu 8040 LC-MS/MS system with ESI, scanning a mass range of 0 to 600 m/z. nih.gov Similarly, a glycylglycine (B550881) chelate of magnesium was characterized using comparable instrumentation and parameters. acs.orgacs.org

| Parameter | Value/Condition | Source |

| Instrumentation | Shimadzu 8040 LC-MS/MS | nih.govacs.orgacs.org |

| Ionization Mode | Electrospray Ionization (ESI) | nih.govacs.orgacs.org |

| Solvent System | 50% H₂O / 50% MeOH / 0.1% TFA | nih.govacs.orgacs.org |

| Flow Rate | 0.2 mL/min | nih.govacs.orgacs.org |

| Scan Range | 0–600 m/z | nih.govacs.orgacs.org |

This interactive table summarizes typical LC-MS/MS parameters used in the analysis of magnesium-amino acid chelates.

Flame Atomic Absorption Spectrometry for Magnesium Quantification

Flame Atomic Absorption Spectrometry (FAAS) is a robust and widely used technique for quantifying the total magnesium content in a variety of biological samples, including serum, whole blood, and tissues. rdd.edu.iqscirp.orgresearchgate.netresearchgate.net The method is based on the principle that atoms of an element will absorb light at a specific wavelength when they are atomized in a flame. The amount of light absorbed is directly proportional to the concentration of the element in the sample.

For magnesium analysis in biological matrices, samples are typically diluted and often treated with a releasing agent, such as lanthanum chloride or strontium chloride. rdd.edu.iqnemi.gov This is crucial to overcome chemical interferences, particularly from phosphate (B84403) and silicate (B1173343) ions, which can form refractory compounds with magnesium in the flame, leading to artificially low readings. scirp.orgresearchgate.netnemi.gov The method is highly sensitive and precise for magnesium determination. rdd.edu.iq For example, a detection limit of 0.065 µg/mL has been reported for magnesium in blood and serum samples. scirp.orgresearchgate.net The analytical curve for FAAS is typically linear over a specific concentration range, such as 0.2 to 0.8 µg/ml. rdd.edu.iq

| Parameter | Description | Finding/Value | Source |

| Technique | Flame Atomic Absorption Spectrometry (FAAS) | Quantitative determination of total magnesium. | rdd.edu.iqroche.com |

| Application | Biological fluids (serum, blood), pharmaceuticals, food. | Analysis of Mg in complex matrices. | scirp.orgnmkl.orgacs.org |

| Interference | Phosphate, silicate, aluminum ions. | Forms refractory compounds with Mg. | scirp.orgnemi.gov |

| Releasing Agent | Lanthanum Chloride (LaCl₃) or Strontium Chloride (SrCl₂) | Added to samples and standards to prevent interference. | rdd.edu.iqnemi.gov |

| Detection Limit | Sensitivity of the method. | As low as 0.065 µg/mL for Mg in serum. | scirp.orgresearchgate.net |

| Recovery Rate | Method accuracy. | 96% - 100% in blood and serum samples. | scirp.orgresearchgate.net |

This interactive table outlines the key aspects of using FAAS for magnesium quantification.

Advanced Chemical Imaging Techniques

Advanced imaging techniques allow for the visualization of the spatial distribution of magnesium within biological specimens at a subcellular or single-cell resolution. These methods provide invaluable information on magnesium homeostasis and its localization in specific tissues or cellular compartments.

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface imaging technique capable of mapping the elemental and isotopic distribution in a sample with high spatial resolution. nih.gov Studies using SIMS have successfully imaged the distribution of total magnesium in cryogenically prepared brain tissue sections. nih.govresearchgate.net For instance, research on a rat glioma model revealed significantly higher concentrations of magnesium in tumor cells (both in the main mass and infiltrating cells) compared to the surrounding healthy brain tissue, demonstrating the technique's ability to quantify elemental distribution at the cellular level. nih.govresearchgate.net

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is another powerful technique for spatially resolved elemental analysis. It involves using a focused laser beam to ablate a small amount of material from the sample surface, which is then transported to an ICP-MS for quantification. This method has been used to monitor the degradation of magnesium alloy implants in bone tissue by imaging the lateral distribution of magnesium and other alloying elements. rsc.org Quantitative imaging with matrix-matched standards allows for the creation of regionalized maps of magnesium concentration, showing how its content changes over time in the tissue surrounding an implant. rsc.org

| Technique | Application | Key Findings | Source |

| Secondary Ion Mass Spectrometry (SIMS) | Imaging Mg distribution in brain tumor cells. | Higher Mg concentration (10.72-11.64 mmol/Kg) in tumor cells vs. brain tissue (4.70 mmol/Kg). nih.govresearchgate.net | nih.govresearchgate.net |

| Laser Ablation-ICP-MS (LA-ICP-MS) | Monitoring Mg distribution around degrading Mg alloy implants in bone. | Spatially resolved decrease in Mg content in bone over time; identified zones with Mg mass fractions from 8 µg g⁻¹ to 16 µg g⁻¹. rsc.org | rsc.org |

| Two-Photon Microscopy (TPM) | Dual-color imaging of Mg²⁺ and Ca²⁺ activities in live tissues. | Allows for imaging of intracellular free Mg²⁺ distributions at depths of 100–200 μm. acs.org | acs.org |